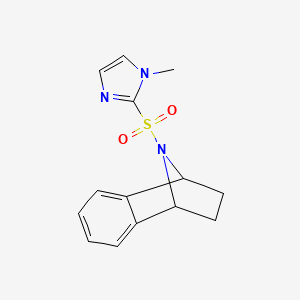

9-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

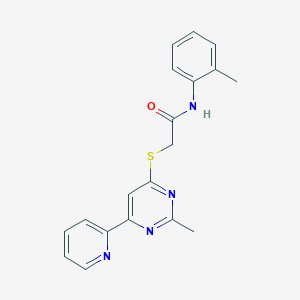

The compound appears to contain an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole rings are present in many important biological molecules, including histidine and the nucleotide bases adenine and guanine .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction of a 1,2-diketone with an amine and an aldehyde .Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions, particularly as a result of the basicity of the nitrogen atoms in the ring. They can act as nucleophiles in substitution reactions, and can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, imidazole compounds are relatively polar due to the presence of the nitrogen atoms, and may have the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

- Antimicrobial Agents : Imidazole derivatives have demonstrated antimicrobial activity against bacteria, fungi, and protozoa. Researchers could explore the antimicrobial potential of this compound .

- Antiviral Compounds : Given the urgent need for antiviral drugs, investigating the antiviral properties of this compound could be valuable .

- Anti-Inflammatory Drugs : Imidazoles have anti-inflammatory effects, making them interesting candidates for drug development .

- Anticancer Agents : Imidazole-containing compounds have shown promise as antitumor agents. Further exploration of this compound’s cytotoxicity and selectivity is warranted .

Materials Science and Catalysis

Imidazoles play a crucial role in materials science and catalysis. Here’s how this compound could contribute:

- Functional Materials : Imidazole-based materials find applications in sensors, organic electronics, and photovoltaics. Researchers could explore the synthesis of functional materials using this compound .

- Catalysts : Imidazoles can act as ligands in transition metal catalysis. Investigating their catalytic properties could lead to new synthetic methodologies .

Biochemical Studies

Understanding the biological interactions of this compound is essential:

- Enzyme Inhibition : Imidazoles often inhibit enzymes due to their structural resemblance to biological substrates. Researchers could explore its potential as an enzyme inhibitor .

- Metal Complexes : Imidazoles readily form complexes with metal ions. These complexes could have applications in bioinorganic chemistry and coordination chemistry .

Other Applications

Beyond the fields mentioned above, consider these additional areas:

- Dyes and Optical Materials : Imidazole derivatives have been investigated for use in dyes for solar cells and other optical applications .

- Agrochemicals : Imidazoles have been used in agrochemical formulations. Exploring their pesticidal properties could be worthwhile .

Eigenschaften

IUPAC Name |

11-(1-methylimidazol-2-yl)sulfonyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-16-9-8-15-14(16)20(18,19)17-12-6-7-13(17)11-5-3-2-4-10(11)12/h2-5,8-9,12-13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJBWMKSPGZQSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)N2C3CCC2C4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2429616.png)

![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-4-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B2429620.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methyl-1-oxobutyl]amino]-3-methyl-1-oxobutyl]amino]-3-methylbutanoic acid](/img/structure/B2429625.png)

![2-ethyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2429633.png)

![2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2429634.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2429636.png)